
5-(Bromomethyl)dihydrofuran-2(3H)-one
Overview
Description
Synthesis Analysis
The synthesis of various bromomethyl-substituted furanones has been explored through different methods. For instance, (E)- and (Z)-5-(Bromomethylene)furan-2(5H)-ones have been prepared from commercially available maleic anhydrides, involving a key debrominative decarboxylation or bromodecarboxylation reaction . Another approach includes the regioselective 5-exo-dig bromocyclization of 2-alkynylbenzoic acids to produce 3-(bromomethylene)isobenzofuran-1(3H)-ones, which can be further modified through palladium-catalyzed cross-coupling reactions or converted into other heterocycles . Additionally, a radical synthesis method has been used to create bromo- and iodomethyl-substituted tetrahydrofurans, starting with aryl-functionalized bis(homoallylic) alcohols and leading to halocyclization products .
Molecular Structure Analysis
The molecular structure of bromofuranone derivatives has been studied using various techniques. X-ray diffraction analysis has been employed to determine the crystal structure of a novel phthalide derivative, revealing its crystallization in a monoclinic space group with specific unit-cell parameters . Furthermore, Density Functional Theory (DFT) calculations have been used to optimize geometries and calculate vibrational frequencies, electronic properties, and thermodynamic properties, which are in good agreement with experimental data .
Chemical Reactions Analysis
Bromofuranones have been shown to react with nucleophiles to form cyclopropane bis-lactones through a mechanism involving a double Michael addition followed by ring closure via internal nucleophilic substitution of the halogen . Moreover, the alkylation of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol with bromoalkanes has been carried out, leading to the synthesis of new compounds with high yield . These compounds have shown promising antibacterial activity against various microorganisms.
Physical and Chemical Properties Analysis
The physicochemical properties of new S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols have been investigated, with structures confirmed by 1H NMR spectroscopy and elemental analysis . The crystal structures of 4,5-bis(bromomethyl)-1,3-dithiol-2-one have been determined, showing that the molecules align in a head-to-tail fashion along one axis and stack along another axis . An extensive network of intermolecular hydrogen bonds has been observed, contributing to the stability of the crystal structure .
Scientific Research Applications
Synthesis of Cyclopropane Lactones and Heterocyclic Compounds
5-(Bromomethyl)dihydrofuran-2(3H)-one is involved in the synthesis of cyclopropane lactones and other fused heterocyclic compounds. This process utilizes stabilized carbanions and results in various functionalized cyclopropanes and dihydrofurans as minor components (Farin˜a et al., 1987).
Antimicrobial Applications
The compound has been studied for its potential in inhibiting microbial communication and biofilm formation by Staphylococcus epidermidis. This research suggests its potential use in controlling microbial growth (Benneche et al., 2008).
Catalyst in Biomass Conversion
It plays a role in the catalytic conversion of biomass-derived hexoses to 2,5-Diformylfuran (DFF), a valuable chemical intermediate. This process involves the formation of 5-(bromomethyl)furan-2-carbaldehyde followed by a Kornblum-type reaction (Laugel et al., 2014).
Synthesis of Hyperbranched Polyethers
The compound is used in the synthesis of hyperbranched polyethers, where it undergoes self-condensation to yield polymers with significant molecular weight. These polymers have a variety of applications, including in materials science (Uhrich et al., 1992).
Production of Hydrophobic Analogs of Biomass-Derived Compounds
It is significant in the production of hydrophobic analogs of 5-(Hydroxymethyl)furfural (HMF), a key renewable chemical intermediate. Its superior thermal and hydrolytic stability enhance its usability in various chemical processes (Anchan & Dutta, 2021).
Rearrangement into Functionalized Piperid
inesthis compound is involved in the rearrangement of 5-(bromomethyl)-1-pyrrolinium bromides into functionalized piperidines. This process is important in the synthesis of complex molecules used in pharmaceuticals and other applications (Kimpe et al., 1996).
Electrocatalytic Hydrogenation in Biomass Conversion
This compound is involved in the electrocatalytic hydrogenation of biomass-derived furanic compounds. It plays a crucial role in the conversion of these compounds into valuable chemicals and materials (Kwon et al., 2015).
properties
IUPAC Name |
5-(bromomethyl)oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO2/c6-3-4-1-2-5(7)8-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGVIERLNJRBCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80456541 | |
| Record name | 2(3H)-Furanone, 5-(bromomethyl)dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32730-32-8 | |
| Record name | 2(3H)-Furanone, 5-(bromomethyl)dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



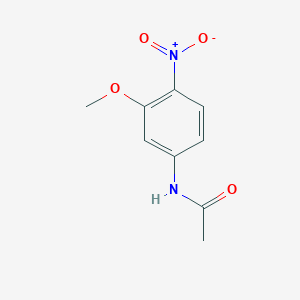
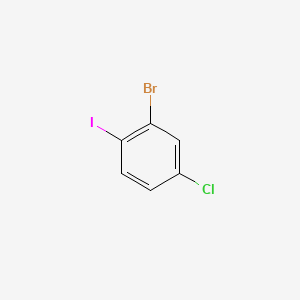
![6-Methylbenzo[d]thiazol-2(3H)-one](/img/structure/B1338352.png)


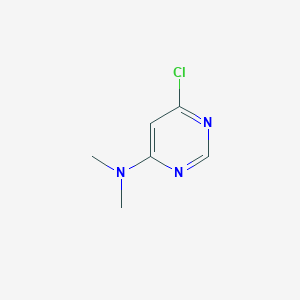

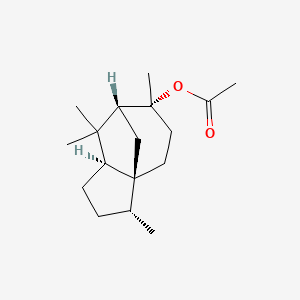

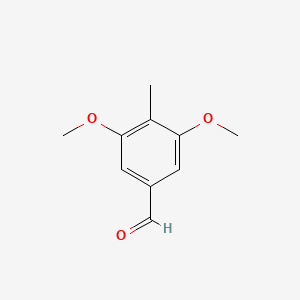
![[2,2'-Bipyridine]-6-carbonitrile](/img/structure/B1338378.png)
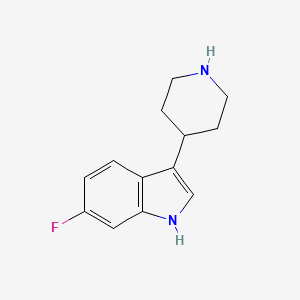
![3-Iodobenzo[b]thiophene](/img/structure/B1338381.png)
![5,12-Dibromoanthra[2,1,9-def:6,5,10-d'e'f']diisochromene-1,3,8,10-tetraone](/img/structure/B1338383.png)